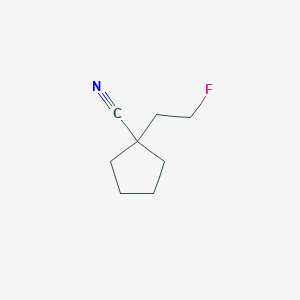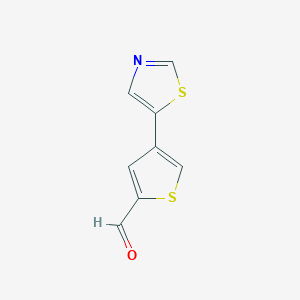
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a thiophene ring These rings are known for their aromatic properties and are commonly found in various biologically active molecules
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde typically involves the formation of the thiazole and thiophene rings followed by their coupling. One common method is the Claisen-Schmidt condensation, which involves the reaction of an aldehyde with a methylene active compound under basic conditions . Another approach is the reaction of thiophene derivatives with thiazole precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, often using catalysts and solvents that enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products:
Oxidation: 4-(1,3-Thiazol-5-yl)thiophene-2-carboxylic acid.
Reduction: 4-(1,3-Thiazol-5-yl)thiophene-2-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For example, it can bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s aromatic rings allow it to participate in π-π interactions and hydrogen bonding, which are crucial for its biological activity.
Comparaison Avec Des Composés Similaires
- 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-carbaldehyde
- 2,4-Disubstituted 4-(1,3-thiazol-5-yl)but-3-en-2-ones
Comparison: 4-(1,3-Thiazol-5-yl)thiophene-2-carbaldehyde is unique due to the specific positioning of the thiazole and thiophene rings, which confer distinct electronic and steric properties. This makes it particularly useful in applications requiring precise molecular interactions, such as drug design and materials science. Similar compounds may share some properties but differ in their reactivity and biological activity due to variations in their molecular structure.
Propriétés
Formule moléculaire |
C8H5NOS2 |
|---|---|
Poids moléculaire |
195.3 g/mol |
Nom IUPAC |
4-(1,3-thiazol-5-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C8H5NOS2/c10-3-7-1-6(4-11-7)8-2-9-5-12-8/h1-5H |
Clé InChI |
FPDFPGIIWXJEEC-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC=C1C2=CN=CS2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


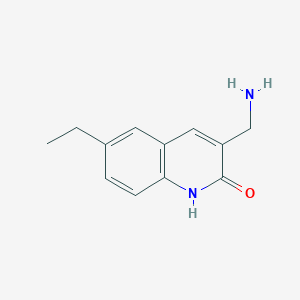


![4-(3-Fluorophenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13165724.png)

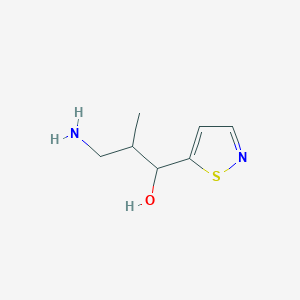
![2-[3-(Aminomethyl)oxolan-3-YL]propan-2-OL](/img/structure/B13165744.png)
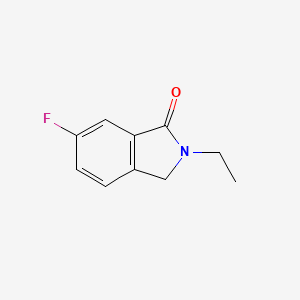
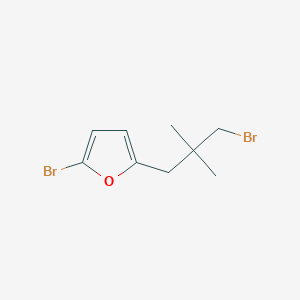
![Methyl 6-methoxy-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13165763.png)
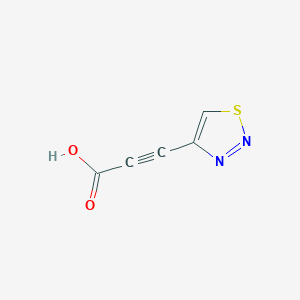
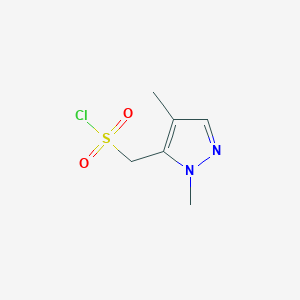
![4-[3-(Dimethylamino)azetidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165797.png)
